N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds involves multi-step chemical processes, including reactions with formamide, formic acid, and dimethyl formamide under reflux conditions. These compounds have been characterized by techniques such as IR, 1H NMR, and mass spectrometry, demonstrating their complex synthesis pathways and structural diversity (Maheswaran et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated through various analytical techniques. For example, the crystal structure analysis has contributed to understanding their molecular conformation and hydrogen bonding patterns, highlighting the intricate details of their molecular architecture (Repich et al., 2017).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, leading to the formation of diverse derivatives with different chemical properties. These reactions include cyclization, amination, and interaction with various reagents, which significantly alter their chemical behavior and potential applications (Bruni et al., 1994).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting points, and crystalline structure, are critical for their practical applications. Detailed studies on these properties provide insights into how these compounds interact with their environment and their suitability for specific uses (Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidines, including reactivity, stability, and functional group transformations, are essential for their application in various fields. Investigations into these properties have revealed the versatility of these compounds in synthetic chemistry and their potential for developing novel materials and pharmaceuticals (Kaping et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N,2-dimethyl-N-[3-(1-methylimidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-16-14-20-23-18(17-8-5-4-6-9-17)15-21(27(20)24-16)26(3)12-7-10-19-22-11-13-25(19)2/h4-6,8-9,11,13-15H,7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBHNKFGJWDAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)CCCC3=NC=CN3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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